Cas no 1283717-45-2 (1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one)

1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one
- EN300-1869544
- 1283717-45-2
- 1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one
-
- MDL: MFCD18800663
- インチ: 1S/C13H14F3NO/c14-13(15,16)12(18)11-7-4-8-17(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
- InChIKey: NIOIVGWTKDAMCK-UHFFFAOYSA-N
- SMILES: FC(C(C1CCCN1CC1C=CC=CC=1)=O)(F)F
計算された属性
- 精确分子量: 257.10274856g/mol
- 同位素质量: 257.10274856g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 297
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- XLogP3: 3.1
1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869544-2.5g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 2.5g |
$1791.0 | 2023-08-31 | ||
Enamine | EN300-1869544-0.25g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 0.25g |
$840.0 | 2023-08-31 | ||
Enamine | EN300-1869544-1.0g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 1g |
$914.0 | 2023-06-04 | ||
Enamine | EN300-1869544-1g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 1g |
$914.0 | 2023-08-31 | ||
Enamine | EN300-1869544-0.1g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 0.1g |
$804.0 | 2023-08-31 | ||
Enamine | EN300-1869544-0.5g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 0.5g |
$877.0 | 2023-08-31 | ||
Enamine | EN300-1869544-0.05g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 0.05g |
$768.0 | 2023-08-31 | ||
Enamine | EN300-1869544-5.0g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 5g |
$2650.0 | 2023-06-04 | ||
Enamine | EN300-1869544-10.0g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 10g |
$3929.0 | 2023-06-04 | ||
Enamine | EN300-1869544-5g |
1-(1-benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one |
1283717-45-2 | 5g |
$2650.0 | 2023-08-31 |
1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one 関連文献
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-oneに関する追加情報
Introduction to 1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one (CAS No: 1283717-45-2)
1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1283717-45-2, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a benzylpyrrolidine moiety linked to a trifluoroethyl group, which contributes to its distinct chemical behavior and reactivity. Such structural features make it a valuable scaffold for further chemical modifications and derivatization, enabling the exploration of diverse pharmacological profiles.
The trifluoroethyl group is particularly noteworthy, as fluorine atoms introduce electron-withdrawing effects that can modulate the electronic properties of the molecule. This modification is often employed in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and alter pharmacokinetic profiles. In recent years, there has been a growing interest in fluorinated compounds due to their ability to enhance drug efficacy and reduce susceptibility to degradation by metabolic enzymes. The incorporation of fluorine into pharmaceuticals has been associated with improved bioavailability and prolonged half-life, making it a highly sought-after feature in drug design.
Research into 1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one has been influenced by advancements in computational chemistry and high-throughput screening techniques. These methodologies have enabled scientists to rapidly evaluate the compound's interactions with biological targets, such as enzymes and receptors. The benzylpyrrolidine moiety is particularly relevant in this context, as it is a common pharmacophore found in many bioactive molecules. Its ability to form hydrogen bonds and hydrophobic interactions with biological targets makes it an attractive component for drug discovery efforts.
Recent studies have highlighted the potential of benzylpyrrolidine derivatives as modulators of central nervous system (CNS) activity. Compounds with this scaffold have shown promise in preclinical models for treating neurological disorders such as depression and anxiety. The trifluoroethyl group further enhances the compound's suitability for CNS applications by improving blood-brain barrier penetration. This combination of structural features makes 1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one a compelling candidate for further investigation in this therapeutic area.
The synthesis of 1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include the formation of the pyrrolidine ring followed by the introduction of the benzyl group and the trifluoroethyl moiety. Advanced synthetic techniques such as transition metal catalysis have been employed to streamline these processes. For instance, palladium-catalyzed cross-coupling reactions are often utilized to construct the benzyl-pyrrolidine linkage efficiently.
In addition to its pharmaceutical applications, 1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one has shown potential in materials science research. Its unique electronic properties make it a candidate for use in organic electronic devices, such as light-emitting diodes (OLEDs) and photovoltaic cells. The presence of fluorine atoms can influence charge transport properties, making it possible to tailor the material's performance for specific applications.
Evaluation of 1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one in preclinical studies has revealed several interesting properties. In vitro assays have demonstrated its ability to interact with various biological targets with high specificity. For example, preliminary data suggest that it may inhibit certain enzyme activities relevant to inflammatory pathways. These findings are particularly intriguing given the increasing focus on developing drugs that target inflammation-related diseases.
The compound's stability under different environmental conditions is another critical aspect that has been studied extensively. Fluorinated compounds are known for their enhanced resistance to hydrolysis and oxidation, which can contribute to prolonged shelf life and improved bioavailability. However, understanding the long-term stability of 1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one is essential for its practical application in pharmaceutical formulations.
Future research directions for CAS No: 1283717-45-2 include exploring its potential as an intermediate in larger synthetic schemes. By modifying different functional groups within its structure, scientists can generate libraries of derivatives with tailored properties for specific therapeutic uses. Additionally, investigating its behavior in complex biological systems will provide deeper insights into its mechanisms of action and potential side effects.
The integration of machine learning and artificial intelligence into drug discovery has opened new avenues for studying compounds like 1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one. These technologies allow for predictive modeling of molecular interactions and can accelerate the identification of promising candidates for further experimental validation. Such computational approaches are becoming increasingly indispensable in modern pharmaceutical research.
In conclusion, 1283717 CAS NO: 1283717 - 45 - 253 represents a fascinating compound with diverse applications across multiple scientific disciplines。 Its unique structural features make it a valuable tool for both medicinal chemists and materials scientists。 As research continues,the full potential of this molecule is expected to be realized,leading to innovative therapeutic solutions and advanced materials。
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